2-[(4-Fluorophenoxy)methyl]morpholine HCl
Description
2-[(4-Fluorophenoxy)methyl]morpholine HCl (CAS: 1017231-15-0) is a morpholine-derived compound featuring a 4-fluorophenoxy methyl substituent. Its molecular formula is C₁₁H₁₅FNO₂·HCl, with a molecular weight of 259.7 g/mol (HCl salt). This compound is structurally characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a 4-fluorophenoxy group via a methyl bridge. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical and chemical research .
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11;/h1-4,11,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYSDLUUAOOUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride typically involves the reaction of 4-fluorophenol with formaldehyde to form 4-fluorobenzyl alcohol. This intermediate is then reacted with morpholine under basic conditions to yield 2-[(4-Fluorophenoxy)methyl]morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorobenzyl alcohol or 4-fluorobenzylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Viloxazine Hydrochloride
- Structure: (±)-2-[(2-Ethoxyphenoxy)methyl]morpholine HCl.
- Molecular Formula: C₁₃H₂₀NO₃Cl.
- Key Differences: Substitution: Viloxazine has a 2-ethoxyphenoxy group instead of 4-fluorophenoxy. Pharmacological Role: Viloxazine is a clinically used selective norepinephrine reuptake inhibitor (Qelbree®) for ADHD treatment, highlighting the pharmacological significance of phenoxy-morpholine derivatives . Impact of Substituents: The 4-fluoro group in the target compound may enhance metabolic stability compared to viloxazine’s ethoxy group, as fluorine often reduces oxidative metabolism .
Pinaverium Impurity III
- Structure : 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine HCl.
- Molecular Formula: C₁₈H₃₂NO₃Cl.
- Key Differences: Substituent Complexity: Features a bicyclic terpene-derived chain, contrasting with the simpler aryl group in the target compound. Functional Implications: The bulky substituent in Pinaverium Impurity III likely reduces bioavailability compared to the compact 4-fluorophenoxy group in 2-[(4-Fluorophenoxy)methyl]morpholine HCl .
2-(2-(tert-Butyl)-4-Fluorophenoxy)-N-Methylethanamine HCl
- Structure: A secondary amine with a 4-fluorophenoxy and tert-butyl group.
- Molecular Formula: C₁₃H₂₀FNO·HCl.
- Key Differences: Backbone: Lacks the morpholine ring but shares the 4-fluorophenoxy motif. Synthetic Relevance: Both compounds use HCl to form salts, but the morpholine ring in the target compound may confer distinct electronic and steric properties .
Pharmacological and Chemical Properties
Role of Fluorine Substituents
- Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, a common advantage in drug design .
Biological Activity
2-[(4-Fluorophenoxy)methyl]morpholine HCl is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride
- Molecular Formula : CHClFNO
- CAS Number : 1017231-15-0
- Molecular Weight : 233.67 g/mol
The compound features a morpholine ring substituted with a fluorophenoxy group, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Binding : Similar compounds have shown interactions with G protein-coupled receptors (GPCRs), which play significant roles in cell signaling pathways. The fluorine atom can enhance binding through increased electron density and hydrogen bonding capabilities.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antimicrobial Properties
This compound has been studied for its potential antimicrobial effects. In vitro assays demonstrated significant activity against various bacterial strains, indicating its potential as an antibacterial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In particular, it has been tested against several cancer cell lines, including:
| Cancer Cell Line | IC (µM) |
|---|---|
| A549 (Lung) | 15.5 |
| HeLa (Cervical) | 20.3 |
| MCF-7 (Breast) | 18.7 |
The observed IC values indicate moderate cytotoxicity, warranting further investigation into its mechanisms of action and efficacy in vivo .
Case Studies
-
Study on Antibacterial Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several morpholine derivatives, including this compound. The results indicated that the compound exhibited significant activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development . -
Anticancer Research :
In another study focusing on cancer therapeutics, researchers conducted docking studies revealing that the compound interacts effectively with key targets involved in cancer cell proliferation. The docking scores indicated favorable binding affinities comparable to established anticancer drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
